5-Chloro-2-(cyclopentylsulfanyl)benzonitrile
Overview
Description
“5-Chloro-2-(cyclopentylsulfanyl)benzonitrile” is a chemical compound with the CAS Number: 1407356-75-5 . It has a molecular weight of 237.75 and its molecular formula is C12H12ClNS . It is typically stored at 4 degrees Celsius and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H12ClNS/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-7,11H,1-4H2
. This code represents the molecular structure of the compound.
Scientific Research Applications
Scale-Up and Safety in Chemical Processes
The compound 5-Chloro-2-(cyclopentylsulfanyl)benzonitrile might not have been directly studied, but there is related research on the scale-up of processes for similar benzonitrile derivatives. The safety and scale-up of a process for producing 2-chloro-5-trifluoromethyl-benzonitrile through a Sandmeyer reaction were explored, emphasizing a safer implementation and improved productivity due to shorter reaction times (Nielsen, Nielsen, & Pittelkow, 2004).
Electrochemical Studies and Proton Donation
Chlorinated hydroxybenzonitriles, similar to the compound , were found to be effective proton donors in electrochemical studies in non-aqueous solutions. Their ability to provide protons was crucial in certain reduction reactions, and they could be demanded for protonation of species in specific electrochemical contexts (Sokolová, Gál, & Valášek, 2012).
Synthesis and Antibacterial Activity
In synthetic chemistry, the transformation of chlorosalicylaldehyde into oxime, followed by the conversion to 5-chloro-2-hydroxy-benzonitrile, serves as a pivotal step in synthesizing various compounds with potential antibacterial and antifungal properties. The ability to synthesize these derivatives demonstrates the versatile nature of benzonitrile compounds in medicinal chemistry (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Vibrational Spectra Analysis
In the realm of spectroscopy, the vibrational spectra of compounds like 2-amino-5-chloro benzonitrile were studied using density functional theory (DFT). Such research is crucial for understanding the intricate molecular vibrations and has implications in material science and molecular identification (Krishnakumar & Dheivamalar, 2008).
Chemical Reactions and Synthesis
The conversion of benzonitrile derivatives into various functional compounds through reactions like those involving triphenylphosphine shows the chemical versatility of these compounds. This versatility is crucial in developing novel materials and chemical entities (Michaelidou & Koutentis, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
5-chloro-2-cyclopentylsulfanylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASFATLGALONTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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